N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features multiple functional groups, including a brominated thiophene, a nitro-substituted pyrazole, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic synthesis. The process may start with the bromination of thiophene, followed by the introduction of the ethyl group. Subsequent steps involve the formation of the pyrazole and triazole rings, and finally, the coupling of these fragments under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The brominated thiophene can be subjected to nucleophilic substitution reactions.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions on the triazole ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other multi-functional organic molecules with thiophene, pyrazole, and triazole rings. Examples include:
- N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
- N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
Uniqueness
The uniqueness of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE lies in its specific combination of functional groups, which may impart unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H18BrN7O2S2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(E)-1-(4-bromo-5-ethylthiophen-2-yl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H18BrN7O2S2/c1-5-14-13(17)6-12(28-14)7-18-23-11(4)19-20-16(23)27-8-22-10(3)15(24(25)26)9(2)21-22/h6-7H,5,8H2,1-4H3/b18-7+ |
InChI Key |
KVRNYQVNPFDZQT-CNHKJKLMSA-N |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br |
Origin of Product |
United States |
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